2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Description
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FT-IR)
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311G(d,p) level predicts:
Molecular Orbital Analysis
- HOMO : Localized on the thiadiazole ring and chlorophenyl group.
- LUMO : Primarily associated with the acetamide carbonyl and dimethoxyphenyl moiety.
These insights suggest that electronic transitions are dominated by charge transfer from the electron-donating methoxy groups to the electron-withdrawing thiadiazole core.
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-24-11-7-8-15(25-2)14(9-11)20-16(23)10-26-18-21-17(22-27-18)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWRTGDKOWRURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the formation of the thiadiazole ring, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H12ClN3O2S2
- IUPAC Name : 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
- Key Functional Groups : Thiadiazole ring, chlorophenyl group, dimethoxyphenyl group
This compound's structure enables it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties:
- Antimicrobial Activity : Studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial effects against various bacterial and fungal strains. The presence of the chlorophenyl group enhances its interaction with microbial targets, potentially overcoming drug resistance .
- Anticancer Properties : Research has shown that this compound may possess anticancer activity. In vitro studies have demonstrated its efficacy against different cancer cell lines, including breast cancer cells. Molecular docking studies suggest that it could inhibit specific enzymes involved in cancer progression .
Biological Studies
The compound is also being investigated for its biological significance:
- Anti-inflammatory Effects : Preliminary research indicates that the compound may act as an anti-inflammatory agent. Its mechanism of action involves inhibition of pathways associated with inflammation .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as lipoxygenase, which plays a role in inflammatory processes .
Synthetic Applications
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules:
- Building Block for Complex Molecules : Its unique structure allows chemists to modify it easily to create new compounds with desired properties .
Material Science
The compound's properties make it suitable for applications in material science:
- Development of New Materials : It is being explored for use in creating materials with specific electrical or optical properties due to its unique chemical characteristics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiadiazole ring and the chlorophenyl group play crucial roles in these interactions, often involving hydrogen bonding, van der Waals forces, and π-π stacking.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is part of a broader class of acetamide derivatives with heterocyclic substituents. Notable analogs include:
Key Observations :
- Core Heterocycle : Replacement of the 1,2,4-thiadiazole with benzothiazole (e.g., ) or triazole alters electronic properties and steric bulk, impacting target binding.
Pharmacological Activity
- Anti-Exudative Activity: Acetamide derivatives with triazole-thiol moieties (e.g., compounds 3.1–3.21 in ) demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
- Antimicrobial Potential: Benzothiazole analogs (e.g., ) with halogen substituents (Cl, CF₃) show antimicrobial activity, implying that the 2-chlorophenyl group in the target compound may confer similar properties.
Biological Activity
The compound 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is part of a larger class of thiadiazole derivatives that have garnered attention for their potential biological activities, particularly in anticancer applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the 2-chlorophenyl group enhances its lipophilicity and may contribute to its biological efficacy. Additionally, the dimethoxyphenyl substituent is expected to influence the compound's interaction with biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various thiadiazole derivatives against different cancer cell lines. The following table summarizes key findings related to the cytotoxic activity of this compound and related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9e | A431 | 15 | Induction of apoptosis via Bax/Bcl-2 modulation; VEGFR-2 inhibition |
| 2g | MCF-7 | 12.5 | Inhibition of CDK9; apoptosis induction |
| 3b | HCT116 | 8 | Apoptosis without cell cycle arrest |
Note: IC50 values represent the concentration required to inhibit cell viability by 50%.
The mechanisms through which these compounds exert their cytotoxic effects are multifaceted:
- Apoptosis Induction :
- VEGFR-2 Inhibition :
- Cell Cycle Arrest :
Case Studies
Several case studies illustrate the effectiveness of thiadiazole derivatives in cancer treatment:
- Case Study 1 : In vitro studies on A431 cells revealed that compound 9e significantly inhibited cell proliferation and induced apoptosis. This was confirmed through Western blot analysis showing changes in protein expression associated with apoptosis .
- Case Study 2 : Compound 2g exhibited potent activity against MCF-7 breast cancer cells with an IC50 value of 12.5 µM. Its mechanism involved inhibiting CDK9 activity, which is critical for transcriptional regulation in cancer cells .
Q & A
Q. Example Table: Optimization Parameters
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Dry benzene | 60-75% |
| Base | EtN (1.1 eq.) | 70-80% |
| Reaction Time | 24 hours (0°C to RT) | 65-78% |
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Answer:
Computational strategies like quantum chemical calculations (e.g., DFT) and molecular docking can predict electronic properties and target binding affinities:
- Reaction Path Search : Use tools like GRRM or Gaussian to simulate intermediates and transition states, identifying energetically favorable pathways for derivatization .
- Pharmacophore Modeling : Map electrostatic and steric features of the parent compound to prioritize substituents (e.g., halogenation at the 2-chlorophenyl group) that enhance interactions with biological targets (e.g., kinase enzymes) .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability to refine lead candidates .
Q. Key Data Output :
- HOMO-LUMO Gap : Narrow gaps (e.g., <4 eV) correlate with higher reactivity.
- Docking Scores : Binding energies ≤−8 kcal/mol suggest strong inhibition potential.
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, thiadiazole carbons at δ 160–170 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., CHClNOS) with <2 ppm error .
- FT-IR : Sulfhydryl (S-H) absence (~2550 cm) confirms successful alkylation; acetamide C=O appears at ~1680 cm .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Contradictions often arise from variability in assay conditions or impurity profiles. A systematic approach includes:
- Dose-Response Reproducibility : Test multiple concentrations (e.g., 1–100 µM) across ≥3 biological replicates.
- Purity Validation : HPLC (≥95% purity) and LC-MS to exclude confounding byproducts .
- Target-Specific Assays : Use CRISPR-edited cell lines or isoform-selective inhibitors to confirm on-target effects (e.g., COX-2 vs. COX-1 inhibition) .
Case Study : Discrepant IC values in kinase inhibition assays were resolved by standardizing ATP concentrations (1 mM vs. 10 mM) across labs .
Basic: What are the best practices for evaluating in vitro cytotoxicity?
Answer:
- Cell Line Selection : Use relevant models (e.g., HepG2 for hepatotoxicity, MCF-7 for breast cancer).
- Controls : Include cisplatin (positive control) and DMSO (vehicle control).
- Endpoint Assays : MTT (mitochondrial activity) and LDH (membrane integrity) at 24/48/72 hours.
- IC Calculation : Nonlinear regression (GraphPad Prism) with 95% confidence intervals .
Advanced: How can reaction engineering improve scalability for preclinical studies?
Answer:
- Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., thiadiazole ring closure) .
- Membrane Separation : Purify intermediates via nanofiltration (MWCO 500 Da) to replace column chromatography .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing batch variability .
Q. Scalability Metrics :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 70% | 65% |
| Purity | 95% | 93% |
Basic: What safety protocols are essential during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for solvent evaporation (benzene, DCM).
- Spill Management : Absorb with vermiculite; neutralize acidic byproducts with NaHCO .
- Storage : −20°C in amber vials under argon to prevent hydrolysis .
Advanced: How can machine learning predict novel derivatives with dual activity (e.g., antimicrobial and anti-inflammatory)?
Answer:
- Data Curation : Compile bioactivity datasets (ChEMBL, PubChem) for thiadiazole derivatives.
- Feature Engineering : Descriptors include LogP, topological polar surface area (TPSA), and Morgan fingerprints.
- Model Training : Random Forest or GNNs classify compounds into dual/mono-active categories .
- Validation : Leave-one-out cross-validation (LOOCV) AUC ≥0.85 indicates robust prediction .
Basic: What solvents are compatible with this compound for formulation studies?
Answer:
- High Solubility : DMSO (≥50 mg/mL), acetone.
- Moderate Solubility : Ethanol, PEG-400.
- Avoid : Water (hydrolysis risk) .
Advanced: How can isotopic labeling (e.g., 14^{14}14C) aid in metabolic pathway elucidation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
